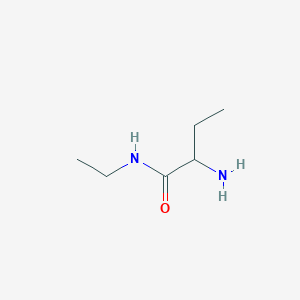

2-Amino-N-ethylbutyramide

Description

Fundamental Significance of Alpha-Amino Amides in Synthetic Organic Chemistry

Alpha-amino amides are a class of compounds that serve as indispensable tools in synthetic organic chemistry. Their structure, characterized by an amino group and an amide group bonded to the alpha-carbon, imparts unique chemical properties that are leveraged in a variety of synthetic applications.

These compounds are crucial building blocks, often derived from readily available amino acids. mdpi.com Their bifunctional nature, containing both a nucleophilic amino group and a carbonyl group, allows for diverse chemical transformations. They are particularly vital in the field of medicinal chemistry, where they are integrated into drug-like compounds to provide chirality and dense functionality. bioascent.com

A primary role of alpha-amino amides is in asymmetric synthesis, where they can act as organocatalysts. mdpi.com The presence of both a hydrogen-bond-donating amide N-H and a hydrogen-bond-accepting carbonyl oxygen allows them to form organized, chiral transition states, effectively controlling the stereochemical outcome of reactions like aldol (B89426) additions and Michael reactions. mdpi.com Furthermore, their derivatives are used in the enantioselective synthesis of D-amino amides, which are components of many biologically active natural products and therapeutics. rsc.org The development of novel synthetic methods, such as palladium-catalyzed reactions and visible-light-mediated cross-couplings, continues to expand the toolkit for creating a wide array of alpha-amino amides. rsc.orgrsc.org

The amide bond itself is a cornerstone of biochemistry, forming the peptide bonds that link amino acids into proteins. libretexts.orgwikipedia.org Consequently, alpha-amino amides are extensively used in the synthesis of peptides and peptidomimetics, molecules designed to mimic natural peptides but with enhanced stability or activity. bioascent.com Their synthesis has been refined through various methods, including multi-component reactions like the Ugi reaction, which allows for the rapid assembly of complex alpha-amino amide structures from simple precursors. researchgate.net

Contextualization of 2-Amino-N-ethylbutyramide within Amide Chemistry

This compound, also known as (S)-2-aminobutanamide, N-ethyl-, is a specific member of the alpha-amino amide family. Its significance is overwhelmingly tied to its role as a key intermediate in the industrial synthesis of a major pharmaceutical agent.

The primary driver for research into this compound is its use as a direct precursor to Levetiracetam, an anticonvulsant medication. The (S)-enantiomer of this compound undergoes an intramolecular cyclization reaction to form the pyrrolidinone core of the drug. This specific application has spurred extensive investigation into efficient and stereoselective methods for its production.

The synthesis of this compound often starts from L-α-aminobutyric acid, a non-proteinogenic amino acid. A common synthetic route involves the amidation of the carboxylic acid group with ethylamine (B1201723). This process requires careful control of reaction conditions to ensure high yields and to prevent racemization, preserving the desired (S)-stereochemistry. The development of efficient coupling reagents and optimization of the reaction parameters are central themes in the chemical literature surrounding this compound.

The physical and chemical properties of this compound are critical for its industrial application. These properties dictate the choice of solvents, purification methods (such as crystallization or chromatography), and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-Amino-N-ethylbutanamide |

| Molecular Formula | C6H14N2O |

| Molecular Weight | 130.19 g/mol |

| Chiral Center | C2 (alpha-carbon) |

| Key Enantiomer | (S)-2-Amino-N-ethylbutyramide |

This table provides a summary of the basic physicochemical properties of the compound. The chirality at the C2 position is the most critical feature, as only the (S)-enantiomer is useful for the synthesis of Levetiracetam.

Current Research Landscape and Academic Relevance of this compound

The academic and industrial research concerning this compound is highly focused and application-driven. The primary goal is the optimization of its synthesis to improve the efficiency, cost-effectiveness, and environmental footprint of Levetiracetam production.

Current research efforts can be categorized into several key areas:

Novel Synthetic Pathways: Investigators are exploring alternative routes to (S)-2-Amino-N-ethylbutyramide that may bypass traditional methods. This includes the development of enzymatic processes, which can offer high enantioselectivity and operate under mild conditions, reducing the environmental impact.

Catalyst Development: Research is ongoing to find more effective catalysts for the key synthetic steps, such as the amidation reaction. This includes both chemical catalysts and biocatalysts (enzymes) that can improve reaction rates and selectivity.

Process Optimization: A significant portion of industrial research focuses on optimizing existing processes. This involves fine-tuning reaction parameters such as temperature, pressure, solvent, and reactant concentrations to maximize yield and purity while minimizing costs and waste generation. For example, studies often compare different amidation methods and their resulting yields.

Table 2: Illustrative Comparison of Synthetic Methods for Amidation

| Method | Activating Agent | Base | Typical Yield | Key Advantage |

|---|---|---|---|---|

| Carbodiimide Coupling | DCC/EDC | HOBt/DMAP | Moderate to High | Mild conditions, widely applicable |

| Acid Chloride | Thionyl Chloride (SOCl2) | Amine (excess) | High | High reactivity |

| Enzymatic Synthesis | Lipase (B570770)/Protease | - | Variable | High stereoselectivity, green |

This table is for illustrative purposes and actual yields can vary significantly based on specific substrates and conditions.

Impurity Profiling: A critical aspect of pharmaceutical manufacturing is the identification and control of impurities. Research is dedicated to detecting and characterizing potential by-products formed during the synthesis of this compound and its subsequent conversion to Levetiracetam. This ensures the final drug product meets stringent purity standards.

The academic relevance of this compound is therefore intrinsically linked to its industrial importance. It serves as a practical case study in process chemistry, asymmetric synthesis, and the challenges of producing chiral molecules on a large scale. The continuous drive for better synthetic methods ensures that this seemingly simple alpha-amino amide remains a subject of active and relevant research.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-ethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-5(7)6(9)8-4-2/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUMKAKVWBYGDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Ethylbutyramide and Analogues

Classical Chemical Synthesis Approaches

Classical synthesis of 2-Amino-N-ethylbutyramide often involves multi-step sequences starting from readily available precursors. These methods focus on the formation of the core amide structure and the introduction of necessary functional groups.

Amidation Reactions Involving 2-Aminobutyric Acid Precursors

A primary route to this compound involves the use of 2-aminobutyric acid as a starting material. The key transformation is the formation of an amide bond between the carboxylic acid group of the amino acid and an ethylamine (B1201723) moiety.

While direct synthesis of this compound via cyclic oxazolidinedione intermediates is not extensively detailed in the provided results, this strategy is a known method for the synthesis of α-amino acids and their derivatives. The general principle involves the protection of the amino and carboxyl groups of the parent amino acid, followed by reaction with a suitable amine.

A more direct and common approach is the coupling of 2-aminobutyric acid with ethylamine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by ethylamine. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC). A potential side reaction is the deprotonation of the carboxylic acid by ethylamine, which can be mitigated by careful control of reaction conditions. An alternative to using 2-aminobutyric acid directly is to first convert it to an acid chloride, such as butanoyl chloride, which then readily reacts with ethylamine to form the desired amide.

Synthesis via Cyclic Oxazolidinedione Intermediates

Multi-Step Synthetic Sequences for Substituted Butyramide (B146194) Derivatives

The synthesis of substituted butyramide derivatives often requires multi-step reaction sequences. For instance, the synthesis of (S)-2-(4-chlorobutyramide) butyramide, a precursor to Levetiracetam, starts from (S)-2-(4-chlorobutyramide) butyric acid. The carboxylic acid is activated, and then reacted with an ammonium (B1175870) salt to form the amide. This is followed by a cyclization reaction to yield the final product. patsnap.com

Other complex derivatives can be synthesized through various strategies. For example, N-benzylamides can be alkylated with 2-bromobutanoic acid to form substituted butanamide derivatives. acs.org Similarly, nucleophilic substitution reactions on building blocks like 3-bromodihydrofuran-2(3H)-one followed by aminolysis can lead to the formation of functionalized hydroxybutanamide derivatives. acs.org

| Starting Material | Reagents | Product | Reference |

| (S)-2-(4-chlorobutyramide) butyric acid | Pyridine, (Boc)2O, Ammonium salt | (S)-2-(4-chlorobutyramide) butyramide | patsnap.com |

| N-benzylamides | 2-bromobutanoic acid | Substituted butanamide derivatives | acs.org |

| 3-bromodihydrofuran-2(3H)-one | Amines, followed by aminolysis | Functionalized hydroxybutanamide derivatives | acs.org |

Strategies Incorporating Halogenated Amide Functionalization

The introduction of halogen atoms into the amide structure is a key step in the synthesis of certain pharmaceutical intermediates. For example, the synthesis of Levetiracetam can involve the reaction of (S)-2-aminobutyramide with alkyl 4-halobutyrates or 4-halobutyryl halides. googleapis.com This is followed by cyclization to form the final product. googleapis.com Another example is the synthesis of Brivaracetam, which can involve the chlorination of a hydroxybutanamide intermediate. quickcompany.inacs.org

Stereoselective Synthesis of this compound Enantiomers

The biological activity of many pharmaceuticals is dependent on the specific stereochemistry of the molecule. Therefore, the stereoselective synthesis of the enantiomers of this compound is of great importance.

Another approach involves the synthesis starting from a chiral precursor. For example, the synthesis of S-2-aminobutanamide hydrochloride can be achieved by ammonolysis of methyl 2-bromobutyrate (B1202233) to generate DL-2-aminobutanamide, followed by resolution with L-tartaric acid. google.com

More advanced methods, such as asymmetric synthesis, aim to directly produce the desired enantiomer in high yield and enantiomeric excess. amolf.nl These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. researchgate.net

| Method | Description | Key Features | Reference |

| Classical Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. | Limited to 50% theoretical yield for the desired enantiomer. | amolf.nl |

| Resolution with Racemization | The undesired enantiomer is racemized and recycled to improve overall yield. | Increases the overall yield beyond 50%. | googleapis.com |

| Synthesis from Chiral Precursors | Starting the synthesis with an enantiomerically pure material. | The stereochemistry is set from the beginning of the synthesis. | google.com |

| Asymmetric Synthesis | Direct synthesis of the desired enantiomer using chiral catalysts or auxiliaries. | Can achieve high yield and high enantiomeric excess. | amolf.nlresearchgate.net |

Development of Chiral Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For molecules like this compound, which possess a chiral center, the development of synthetic routes that can selectively produce a single enantiomer is of paramount importance. The biological activity of enantiomers can differ significantly, making enantiopure substances highly sought after. ardena.com General strategies to obtain single enantiomers include chiral resolution, asymmetric synthesis, and chiral crystallization. ardena.com

One effective strategy for producing chiral 2-aminobutanamide (B112745), the core of the target molecule, is through enzymatic kinetic resolution. A novel D-aminopeptidase from Brucella sp. (Bs-Dap) has been shown to resolve racemic 2-aminobutanamide with high activity and enantioselectivity, making it a promising method for producing the (S)-enantiomer. researchgate.net

Classical chemical resolution is another widely used technique. This method involves reacting a racemic mixture, such as DL-2-aminobutanamide, with a chiral resolving agent to form a pair of diastereomeric salts. ardena.com These diastereomers have different physical properties and can be separated. For instance, L-tartaric acid can be used to resolve DL-2-aminobutanamide. The process involves forming DL-Schiff base from the amine, which is then treated with L-tartaric acid in an organic solvent. google.com This results in the precipitation of the L-2-amino-butanamide L-tartrate salt, which can be isolated and subsequently converted to the desired enantiopure amine hydrochloride. google.comgoogle.com

Asymmetric synthesis, where a new chiral center is created under the influence of a chiral feature, is another powerful approach. The use of a chiral sulfinyl auxiliary, for example, has been successfully employed to control the stereochemical outcome of reactions, which can then be removed to yield the final enantiopure product. mdpi.com

| Method | Description | Key Reagents/Catalysts | Outcome |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction on one enantiomer in a racemic mixture. researchgate.net | D-aminopeptidase from Brucella sp. (Bs-Dap) researchgate.net | Production of (S)-2-aminobutanamide. researchgate.net |

| Classical Chemical Resolution | Separation of enantiomers via formation of diastereomeric salts with a chiral resolving agent. ardena.comgoogle.com | L-tartaric acid google.comgoogle.com | Isolation of L-2-aminobutanamide L-tartrate, which is then converted to the hydrochloride salt. google.comgoogle.com |

| Asymmetric Synthesis | Creation of a new stereocenter under the influence of a chiral auxiliary. mdpi.com | Chiral sulfinyl auxiliary mdpi.com | Formation of a product with a specific configuration (e.g., P,P,P). mdpi.com |

Enantiopure 2-Amino-N-ethylbutanamide as Chiral Building Blocks

Enantiomerically pure α-aminobutanamides are valuable chiral building blocks in organic synthesis. researchgate.net Their primary utility lies in their incorporation into larger, more complex molecules, particularly pharmaceuticals. For example, (S)-2-aminobutanamide is a key chiral intermediate in the synthesis of the antiepileptic drug Levetiracetam. researchgate.net

The importance of these building blocks extends beyond pharmaceuticals into materials science. The inclusion of chiral building blocks is crucial for the development of chiral crystalline porous materials (CPMs). nih.govrsc.org These materials can be designed to have specific properties for applications in chiral recognition, separation, and optical devices. nih.gov The systematic use of enantiopure components allows for fine-tuning of crystal packing and can lead to the formation of unique multicomponent crystal structures. rsc.org A variety of enantiopure 2-amino-alkanamides are available as building blocks for these synthetic endeavors. bldpharm.combldpharm.com

| Chiral Building Block Example | CAS Number | Application/Note |

| (S)-2-Aminobutanamide hydrochloride | 29936-25-6 | Key intermediate for Levetiracetam synthesis. researchgate.netgoogle.com |

| (R)-2-Amino-2,3-dimethylbutanamide | 90376-98-0 | Example of a commercially available chiral building block. bldpharm.com |

| (S)-2-Amino-N-ethyl-N-(2-methylbenzyl)propanamide | 1307127-83-8 | Example of a more complex chiral amide building block. bldpharm.com |

Green Chemistry Paradigms in Amide Bond Formation

The synthesis of amides is a fundamental transformation in organic chemistry, but traditional methods often rely on stoichiometric coupling reagents that generate significant amounts of waste. rsc.org This has led to a push towards developing "green" or sustainable alternatives that are more environmentally benign. Key principles of this approach include the use of biocatalysis, minimizing solvent use, and maximizing atom economy. nih.govzenodo.org

Biocatalytic Synthesis of Amides

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes offer several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), the ability to operate under mild reaction conditions, and reduced environmental impact. mdpi.commdpi.com Hydrolases, particularly lipases, are among the most versatile and widely used enzymes for industrial processes, including the synthesis of pharmaceutical intermediates. semanticscholar.orgtaylorfrancis.com

Lipase-Mediated Amidation Reactions

Lipases are robust enzymes that can catalyze the formation of amide bonds, typically through the aminolysis of esters. taylorfrancis.com These enzymes are attractive for industrial applications due to their stability in organic solvents, which helps to overcome the poor solubility of many substrates in water. mdpi.com Lipase-mediated reactions are central to the kinetic resolution of racemic mixtures to produce enantiomerically pure drugs and intermediates. mdpi.comsemanticscholar.org For instance, lipases have been successfully used in the synthesis of intermediates for drugs like Cilastatin and various β-blockers through the resolution of racemic esters or alcohols. mdpi.comsemanticscholar.org The reaction involves the formation of an acyl-enzyme intermediate, which can then react with an amine to form the desired amide. unimi.it

Enzymatic Catalysis in Biphasic Systems

Many enzymatic reactions are hindered by the poor solubility of non-polar substrates in the aqueous media that enzymes typically require. conicet.gov.ar Biphasic systems, which consist of an aqueous phase containing the enzyme and an organic phase containing the substrate, offer a solution to this problem. conicet.gov.ar This setup allows for a high concentration of the substrate in the organic phase while the enzyme remains active in its preferred aqueous environment.

A notable example is the synthesis of Phenylalanine butyramide catalyzed by an intracellular lipase (B570770) from Sphingomonas sp. HXN-200 in a biphasic system of water and n-hexane. researchgate.net This whole-cell biocatalyst showed remarkable activity even in the presence of up to 16% (v/v) water. researchgate.net Similarly, acyltransferases have been used for the N-acylation of primary amines in biphasic systems to produce amides in excellent yields. unimi.it The use of flow chemistry with immobilized enzymes in biphasic systems further enhances productivity and allows for gram-scale synthesis. mdpi.com

| System | Enzyme | Substrates | Solvent System | Benefit |

| Whole-Cell Biocatalysis | Intracellular Lipase from Sphingomonas sp. HXN-200 researchgate.net | Ester or acid and amine researchgate.net | Water and n-hexane researchgate.net | High catalytic activity in the presence of water; easily available catalyst. researchgate.net |

| Flow Chemistry | Immobilized Acyltransferase from Mycobacterium smegmatis (MsAcT) mdpi.com | Vinyl 4-nitrobenzoate (B1230335) and N1,N1-diethylethane-1,2-diamine mdpi.com | Toluene and Phosphate Buffer mdpi.com | Good solubility for lipophilic substrates, high productivity, and enzyme reusability. mdpi.com |

| Peptide Synthesis | Protease (morrenain b II) conicet.gov.ar | Phe.OMe and Asp conicet.gov.ar | Chloroform and Tris-HCl Buffer conicet.gov.ar | Overcomes substrate insolubility and unfavorable equilibria in purely aqueous media. conicet.gov.ar |

Solvent-Free and Atom-Economical Processes

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution. zenodo.org Solvent-free synthesis, where reactions are conducted by directly mixing reactants, can lead to higher reaction rates, improved yields, and a significantly lower environmental footprint. zenodo.org

The concept of atom economy focuses on maximizing the incorporation of all materials from the starting reagents into the final product. chemistryviews.org The ideal amide bond formation, a direct condensation of a carboxylic acid and an amine, is 100% atom-economical as it generates only water as a byproduct. rsc.orgacs.org Achieving this transformation catalytically under mild conditions is a significant challenge. Recent breakthroughs include the use of ruthenium-based catalysts that can facilitate the redox-neutral, single-step synthesis of amides from alcohols and nitriles with complete atom economy. chemistryviews.org Other innovative methods involve ruthenium catalysis for the dehydrogenative coupling of alcohols and amines or the activation of carboxylic acids with simple alkynes. nih.govrsc.org Tropylium ion organocatalysis has also emerged as a novel, metal-free method to promote the direct condensation of carboxylic acids and amines under mild conditions. rsc.org

| Catalytic Strategy | Catalyst | Reactants | Byproduct(s) | Key Feature |

| Dehydrogenative Coupling | Ruthenium-based complexes rsc.org | Alcohols and amines rsc.org | Hydrogen | Atom-economical transformation. rsc.org |

| Direct Condensation | Zr(IV)- and Hf(IV)-substituted polyoxometalates acs.org | Carboxylic acids and amines acs.org | Water acs.org | No water scavengers or dry solvents needed. acs.org |

| In Situ Activation | Dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium nih.gov | Carboxylic acids, amines, and acetylenes nih.gov | Acetaldehyde or ethyl acetate (B1210297) nih.gov | Broadly applicable to diverse amides, including dipeptides. nih.gov |

| Organocatalysis | Tropylium ion rsc.org | Carboxylic acids and amines rsc.org | Water rsc.org | Metal-free, mild conditions with broad substrate scope. rsc.org |

| Redox-Neutral Transformation | N-heterocyclic carbene-based ruthenium chemistryviews.org | Alcohols and nitriles chemistryviews.org | None | 100% atom economy. chemistryviews.org |

One-Pot Synthetic Protocols for Amide Derivatives

The development of one-pot synthetic methodologies is a cornerstone of modern organic chemistry, offering significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact by minimizing intermediate purification steps, solvent usage, and waste generation. For the synthesis of α-amino amides like this compound and its analogues, several one-pot strategies have been developed. These protocols often leverage the direct amidation of unprotected amino acids or employ multicomponent reactions to construct the final product in a single, continuous process.

One of the most direct and atom-economical approaches involves the direct coupling of an unprotected α-amino acid with an amine. This strategy circumvents the traditional need for protection and deprotection steps of the amino group, which can add significant length and cost to a synthetic sequence. A notable method in this area is the use of borate (B1201080) esters as activating agents.

Research by Sheppard and co-workers has demonstrated the efficacy of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, in promoting the direct amidation of a wide range of unprotected α-amino acids. illinois.edutomsheppard.inforsc.orgacs.orgtcichemicals.com This method has been successfully applied to 2-aminobutyric acid, the direct precursor to this compound. tomsheppard.info The proposed mechanism involves the formation of a cyclic intermediate from the reaction of the borate ester with both the amino and carboxylic acid functional groups of the amino acid. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide. tomsheppard.info While the specific synthesis of this compound using this exact method has not been detailed, the general applicability of the protocol to various amino acids and amines suggests its potential for this transformation.

A general procedure based on this work would involve reacting the unprotected amino acid with the amine in the presence of the borate ester in a suitable solvent, such as cyclopentyl methyl ether (CPME). illinois.edu

Table 1: Representative One-Pot Direct Amidation of 2-Aminobutyric Acid with Benzylamine

| Entry | Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Yield (%) | Reference |

| 1 | 2-Aminobutyric acid | Benzylamine | B(OCH₂CF₃)₃ | CPME | 91 | tomsheppard.infonih.gov |

Another powerful strategy for the one-pot synthesis of α-amino amides is the Ugi four-component reaction (U-4CR). organic-chemistry.orgwikipedia.org This multicomponent reaction is renowned for its ability to generate complex molecules with high structural diversity in a single step. The classic Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. illinois.eduorganic-chemistry.orgwikipedia.org

The mechanism is believed to proceed through the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise fashion, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the stable bis-amide product. wikipedia.org For the synthesis of a compound structurally related to this compound, one could envision a reaction between butanal (the aldehyde component), ethylamine (the amine component), a suitable carboxylic acid, and an isocyanide. The versatility of the Ugi reaction allows for a wide variety of substituents to be incorporated into the final product. beilstein-journals.orgmdpi.com

Table 2: Generalized Ugi Four-Component Reaction for α-Amino Amide Synthesis

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Product | Reference |

| R¹-CHO | R²-NH₂ | R³-COOH | R⁴-NC | Methanol | α-Aminoacyl amide | organic-chemistry.orgwikipedia.org |

In addition to borate-mediated amidations and Ugi reactions, the direct activation of carboxylic acids in the presence of the amine nucleophile using standard peptide coupling reagents can also be performed in a one-pot fashion. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) are commonly used to facilitate amide bond formation. nih.govacs.org While often employed in stepwise solid-phase or solution-phase peptide synthesis, these reagents can be adapted for one-pot procedures where the carboxylic acid is activated in situ before or during the introduction of the amine. tandfonline.com

These one-pot methodologies represent efficient and modern approaches to the synthesis of this compound and its analogues, offering significant advantages over classical multi-step procedures.

Spectroscopic and Structural Characterization of 2 Amino N Ethylbutyramide

Advanced Spectroscopic Techniques for Product Elucidation

Spectroscopic analysis is fundamental for confirming the successful synthesis and purity of 2-Amino-N-ethylbutyramide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and hyphenated methods like Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in this process.

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement and chemical environment within a molecule. For this compound, ¹H and ¹³C NMR spectra would be used to confirm the presence and connectivity of its constituent parts: the butyramide (B146194) backbone, the C2 amino group, and the N-ethyl group.

In a ¹H NMR spectrum, specific proton signals would correspond to the various hydrogen atoms in the molecule. For instance, the ethyl group would show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons on the butyryl chain would also exhibit distinct multiplets. The chemical shifts (δ) are influenced by the electronic environment of the protons. For example, in related N-ethyl amides, the N-CH₂ protons typically resonate around δ 3.1-3.3 ppm. mdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon (C=O) of the amide group is particularly diagnostic, typically appearing significantly downfield (around 173-175 ppm) compared to the aliphatic carbons. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the complete structural assignment. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on data from structurally similar compounds like N-ethylpropanamide and N-ethylbutanamide. Actual values may vary.)

| Atom | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |

| Amide Carbonyl (C=O) | - | ~175 |

| Alpha-carbon (CH-NH₂) | ~3.5 | ~55 |

| Butyryl CH₂ | ~1.6 | ~28 |

| Butyryl CH₃ | ~0.9 (triplet) | ~13 |

| N-ethyl CH₂ | ~3.2 (quartet) | ~35 |

| N-ethyl CH₃ | ~1.1 (triplet) | ~15 |

| Amide NH | ~7.5 (broad singlet) | - |

| Amino NH₂ | Variable (broad singlet) | - |

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. For this compound (C₆H₁₄N₂O), the exact mass is 130.1106 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 130. Subsequent fragmentation would yield characteristic daughter ions. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. For this compound, key fragments would likely arise from the cleavage of C-C bonds in the butyryl chain and cleavage adjacent to the nitrogen atoms. The presence of these specific fragments provides a fingerprint for the molecule, confirming its identity and helping to assess its purity by detecting any unexpected ions. In related simple amides like 2-ethylbutyramide, a base peak at m/z 87 is observed, corresponding to the acylium ion [CH(CH₂CH₃)C(O)NH₂]⁺. nih.gov

Table 2: Predicted Key Mass Fragments for this compound in ESI-MS

| m/z Value | Proposed Fragment Ion | Formula |

| 131.1 | [M+H]⁺ (Protonated Molecule) | [C₆H₁₅N₂O]⁺ |

| 113.1 | [M+H - NH₃]⁺ | [C₆H₁₂NO]⁺ |

| 86.1 | [CH(CH₂CH₃)C(O)NH]⁺ | [C₄H₈NO]⁺ |

| 72.1 | [C(O)NHCH₂CH₃]⁺ | [C₃H₆NO]⁺ |

| 44.1 | [CH(CH₃)NH₂]⁺ | [C₂H₆N]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is exceptionally useful for monitoring the progress of a chemical reaction, identifying intermediates, and detecting byproducts or impurities in the final product. rsc.org

In the context of synthesizing or studying this compound, GC-MS analysis of a crude reaction mixture would separate the target compound from starting materials and any other species present. rsc.org Each separated component is then introduced into the mass spectrometer, which provides a mass spectrum for identification. For instance, a study on the thermal decomposition of dipeptides successfully used GC-MS to detect the formation of 2-amino-N-ethylbutanamide. bac-lac.gc.ca The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation. This allows for the optimization of reaction conditions to maximize yield and purity. mdpi.com

Table 3: Hypothetical GC-MS Data for Reaction Monitoring

| Compound | Hypothetical Retention Time (min) | Key m/z values |

| Ethylamine (B1201723) (starting material) | 2.5 | 45, 44, 30 |

| 2-Aminobutyric acid (starting material) | 8.1 | 103, 58, 44 |

| This compound (product) | 10.4 | 130, 113, 86, 72, 44 |

| Di-ethylated byproduct | 11.2 | 158, 114 |

Mass Spectrometry (MS) for Molecular Identity and Purity Profiling

X-ray Crystallography for Solid-State Structure Determination of Amide Derivatives

While spectroscopic methods provide structural information for molecules in solution or the gas phase, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in a solid crystal. Although a specific crystal structure for this compound is not publicly available, the principles of this technique can be understood from studies on closely related amide derivatives. iucr.orgrsc.org This method provides exact bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation and how it packs in the solid state.

The crystal structure of an organic molecule is governed by a complex interplay of intermolecular forces that direct how individual molecules arrange themselves into a stable, repeating lattice. For amide-containing compounds like this compound, hydrogen bonding is a dominant directional force. iucr.org The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. This typically leads to the formation of strong N-H···O hydrogen bonds, which often organize molecules into chains, tapes, or dimeric motifs. iucr.orgresearchgate.net

Table 4: Common Intermolecular Interactions in Amide Crystals

| Interaction Type | Description | Typical Distance/Geometry | Significance |

| N-H···O Hydrogen Bond | Between amide N-H and carbonyl O | d(N···O) ≈ 2.8-3.1 Å; Angle > 130° | Primary structure-directing interaction |

| N-H···N Hydrogen Bond | Between amino N-H and amino N | d(N···N) ≈ 3.0-3.3 Å | Contributes to network formation |

| C-H···O Interaction | Weak hydrogen bond | d(C···O) ≈ 3.2-3.8 Å | Fine-tunes packing arrangement |

| π-π Stacking | Between aromatic rings (if present) | Interplanar distance ≈ 3.4-3.8 Å | Stabilizes structures with aryl groups iucr.org |

| van der Waals Forces | Non-directional attractive forces | N/A | Contributes to overall lattice energy |

X-ray crystallography is also a vital tool in drug discovery and biochemistry for visualizing how a ligand (like a drug molecule or inhibitor) binds to its biological target, such as an enzyme. ethernet.edu.et By determining the crystal structure of a protein-ligand complex, researchers can map the precise interactions at the atomic level. nih.gov

A relevant example is the crystal structure of the bacterial enzyme NagZ bound to an inhibitor, EtBuPUG, which contains an N-ethylbutyryl group. rcsb.org The structure revealed that the inhibitor binds in the enzyme's active site, with the N-ethylbutyryl group making key hydrophobic interactions with nonpolar amino acid residues. rcsb.org The amide N-H and carbonyl oxygen of the ligand form critical hydrogen bonds with the protein backbone or side chains, anchoring it in the binding pocket. nih.gov This detailed structural information explains the inhibitor's potency and specificity and provides a rational basis for designing new, improved molecules. Understanding these enzyme-ligand interactions for related amides provides a framework for predicting how this compound might interact with biological targets.

Table 5: Example of Interactions in an Enzyme-Ligand Complex (NagZ with EtBuPUG)

| Ligand Group | Enzyme Residue(s) | Interaction Type |

| N-ethylbutyryl group | Val, Ile, Phe | Hydrophobic (van der Waals) contacts |

| Carbonyl Oxygen | His (backbone NH) | Hydrogen Bond |

| Amide NH | Asp (side chain C=O) | Hydrogen Bond |

| Phenylcarbamate | Multiple residues | Displaces catalytic loop |

Source: Based on the study of NagZ bound to EtBuPUG. rcsb.org

Computational Chemistry and Mechanistic Investigations of 2 Amino N Ethylbutyramide

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are pivotal in elucidating the electronic properties and reaction mechanisms of molecules at an atomic level. For 2-Amino-N-ethylbutyramide, these computational approaches, particularly Density Functional Theory (DFT), have been instrumental in understanding its structural characteristics and the energetics of its chemical transformations.

Density Functional Theory (DFT) stands as a primary tool for analyzing the geometry and energy of amide systems. Research employing DFT has provided significant insights into the structure of related amide compounds, which serve as models for this compound. In studies focused on enzyme-catalyzed reactions, geometry optimizations are frequently performed using DFT methods to achieve a detailed understanding of the substrate's stable conformations and electronic properties.

For instance, in mechanistic studies of enzymes like Candida antarctica lipase (B570770) B (CalB), the geometry of model substrates such as N-ethyl butyramide (B146194) has been optimized using the B3LYP hybrid density functional combined with the 6-31G(d,p) basis set. rsc.orgmdpi.com This level of theory is chosen to accurately balance computational cost and the description of electronic correlation effects, which are crucial for determining molecular geometries and energy profiles. rsc.org The convergence criterion for these optimizations is often set to a stringent threshold, such as ensuring the largest component of the gradient is less than 5x10⁻⁴ Hartree/Bohr, to guarantee that a true energy minimum on the potential energy surface is located. rsc.org

Table 1: Parameters Used in DFT Calculations for Model Amide Substrates

| Parameter | Specification | Source |

|---|---|---|

| QM Method | Density Functional Theory (DFT) | rsc.orgmdpi.com |

| Hybrid Density Functional | B3LYP | rsc.orgmdpi.com |

| Basis Set | 6-31G(d,p) | rsc.orgmdpi.com |

| Software Example | US-GAMESS | rsc.org |

| Convergence Criterion | Gradient < 5x10-4 Hartree/Bohr | rsc.org |

A significant application of DFT is the prediction of reaction pathways and the characterization of high-energy transition states (TS) that are difficult to observe experimentally. For amide hydrolysis catalyzed by enzymes, a key and often rate-limiting step is the inversion of the nitrogen atom's lone pair to generate a productive tetrahedral intermediate. mdpi.com

Computational studies have successfully modeled this critical step. Specifically, the transition state geometry for nitrogen inversion during the acylation of N-ethyl butyramide (a structural analog of this compound) has been calculated using DFT at the B3LYP/6-31(d,p) level of theory. mdpi.com This was achieved within the context of an engineered I189A Candida antarctica lipase B variant, demonstrating how QM calculations can be applied to complex biocatalytic systems. mdpi.com The modeling of this sp²-like transition state is crucial for understanding how enzymes facilitate amide bond cleavage by stabilizing this high-energy species, a process that involves specific hydrogen bond interactions within the enzyme's active site. rsc.orgmdpi.com

Density Functional Theory (DFT) for Energetic and Geometrical Analysis

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. uiuc.eduucl.ac.uk MD simulations compute atomic trajectories by solving classical equations of motion, allowing for the exploration of conformational changes, solvent effects, and complex biomolecular interactions. uiuc.edu

The conformational flexibility of this compound is largely determined by the rotation around its single bonds. MD simulations are well-suited to explore the accessible conformations and the energy barriers between them. In the context of enzyme-substrate modeling, the initial steps involve structural minimization through short molecular dynamics runs and energy minimization protocols. rsc.org This process allows the substrate to relax and find its lowest energy conformation within a given environment, such as the active site of an enzyme. rsc.org For N-ethyl butyramide, a model for the core structure, there are three key rotatable bonds that contribute to its conformational flexibility. MD simulations can track the dihedral angles of these bonds over time to map the conformational landscape and identify the most populated conformational states.

MD simulations are essential for studying the complex mechanisms of amide bond hydrolysis and formation. The acid-catalyzed hydrolysis of amides, for example, begins with the protonation of the carbonyl oxygen, which increases its electrophilicity and facilitates a nucleophilic attack by water. youtube.com A tetrahedral intermediate is formed, which then collapses to release the amine and carboxylic acid. youtube.com

In computational studies of enzymatic hydrolysis, the second tetrahedral intermediate formed during the acylation step is often modeled as an analogue for the transition state of nitrogen inversion. rsc.org MD simulations of this intermediate within an enzyme's active site reveal the dynamic interactions that stabilize it. rsc.orgmdpi.com For instance, simulations can be performed in a water box with neutralized pH to mimic physiological conditions, providing a realistic environment to study the reaction dynamics. rsc.org These simulations have been used to analyze the formation and stability of hydrogen bond networks between the substrate and the enzyme, which are critical for catalysis. rsc.org

The interactions between this compound and enzymes during biocatalytic amidation or hydrolysis are a key area of investigation using computational methods. Lipases, such as Candida antarctica lipase B (CALB), are known to catalyze amidation reactions effectively. mdpi.com

Computational studies combining DFT and MD have been used to explore these interactions in great detail. A transition state structure for nitrogen inversion, calculated with DFT using N-ethyl butyramide as a model substrate in a CALB variant, can be docked into enzyme scaffolds. mdpi.com Subsequent MD simulations are then performed to study the dynamic stability of the enzyme-substrate complex. mdpi.com These simulations have revealed the critical role of specific hydrogen bonds in stabilizing the transition state. mdpi.com For example, 100 ns MD simulations were used to study the probability of hydrogen bond formation between the substrate's reacting NH-group and the enzyme, mediated by water molecules. rsc.org These studies showed that specific mutations in the enzyme's active site, such as I189A in CALB, can alter the water network and enhance amidase activity by better accommodating the transition state for nitrogen inversion. rsc.orgmdpi.com

Table 2: Summary of a Biocatalytic Amidation Simulation Study

| Component | Detail | Source |

|---|---|---|

| Enzyme | Candida antarctica lipase B (CalB) and its I189A variant | rsc.orgmdpi.com |

| Model Substrate | N-ethyl butyramide | mdpi.com |

| Simulation Type | Molecular Dynamics (MD) | rsc.orgmdpi.com |

| Key Mechanistic Step Studied | Transition State (TS) for Nitrogen Inversion | rsc.orgmdpi.com |

| Key Finding | A key hydrogen bond, often mediated by water, between the substrate's NH-group and the enzyme stabilizes the TS, facilitating amide hydrolysis. | rsc.orgmdpi.com |

Simulation of Amide Hydrolysis and Formation Mechanisms

Elucidation of Reaction Mechanisms in Amide Chemistry

The formation and reactivity of the amide bond in molecules like this compound are governed by fundamental principles of organic chemistry. Computational and mechanistic studies provide a detailed understanding of these processes at a molecular level.

Principles of Nucleophilic Acyl Substitution

In the first step, the nucleophile, which for the synthesis of this compound would be ethylamine (B1201723), attacks the electrophilic carbonyl carbon of an activated 2-aminobutyric acid derivative. This leads to the formation of a tetrahedral intermediate where the carbon atom changes its hybridization from sp² to sp³. soka.ac.jplibretexts.org This intermediate is characterized by an alkoxide ion. libretexts.org

The second step involves the collapse of this tetrahedral intermediate. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and a leaving group is expelled. aakash.ac.in The efficiency of this step is highly dependent on the nature of the leaving group; weaker bases are better leaving groups. aakash.ac.in For the formation of an amide, the leaving group must be better than the incoming amine. Direct reaction between a carboxylic acid and an amine is difficult because the amine, being basic, deprotonates the carboxylic acid to form a highly unreactive carboxylate anion. libretexts.org Therefore, the hydroxyl group of the carboxylic acid must first be converted into a better leaving group.

The general reactivity order for carboxylic acid derivatives towards nucleophilic acyl substitution is acyl halides > acid anhydrides > esters > amides. aakash.ac.in This order is a direct consequence of the leaving group's ability, with the chloride ion being an excellent leaving group and the amide ion being a very poor one. aakash.ac.in

Mechanistic details can vary depending on the reaction conditions, specifically whether the reaction is performed in acidic or basic media.

Acidic Conditions: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like an amine. libretexts.orglibretexts.org Subsequent proton transfer to the leaving group facilitates its departure. libretexts.orglibretexts.org

Basic Conditions: Under basic conditions, a stronger, negatively charged nucleophile is typically used. In the context of amide hydrolysis, a hydroxide (B78521) ion attacks the carbonyl carbon. libretexts.orglibretexts.org For amide synthesis, however, basic conditions are less common for the direct reaction due to the aforementioned acid-base reaction.

Interactive Data Table: Key Steps in Nucleophilic Acyl Substitution for Amide Formation

| Step | Description | Key Intermediate/Transition State | Influencing Factors |

|---|---|---|---|

| 1. Nucleophilic Attack | The amine nucleophile adds to the carbonyl carbon of the activated carboxylic acid derivative. | Tetrahedral Alkoxide Intermediate | Electrophilicity of the carbonyl carbon, nucleophilicity of the amine. |

| 2. Leaving Group Elimination | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. | Reforming Carbonyl Double Bond | Stability of the leaving group (weaker bases are better). |

Role of Catalysis in Amide Bond Formation

Due to the inherent difficulty of the direct reaction between a carboxylic acid and an amine, catalysts and coupling reagents are crucial for the efficient synthesis of amides like this compound. libretexts.org These catalysts function by activating the carboxylic acid, effectively converting the poor hydroxyl leaving group into a much better one. libretexts.org

Acid Catalysis: Strong acids can protonate the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon and facilitates the attack by the amine nucleophile. libretexts.org

Coupling Reagents: A widely used strategy involves the use of coupling reagents. Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic example of such a reagent. libretexts.org The mechanism of DCC coupling involves the following key steps:

The carboxylic acid adds to one of the double bonds of DCC, forming an O-acylisourea intermediate. This intermediate is highly reactive.

The amine nucleophile then attacks the carbonyl carbon of this activated intermediate.

The resulting tetrahedral intermediate collapses, leading to the formation of the amide and dicyclohexylurea, a stable and insoluble byproduct that can be easily removed by filtration. libretexts.org

Other modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), operate on a similar principle of activating the carboxylic acid. nih.gov

Enzymatic Catalysis: Biocatalysts, particularly enzymes, offer a green and highly selective alternative for amide bond formation. researchgate.net

Lipases: Some lipases can catalyze the formation of amide bonds, often in non-aqueous or biphasic systems to suppress the competing hydrolysis reaction. researchgate.netmdpi.com The mechanism typically involves the formation of an acyl-enzyme intermediate. nih.gov

Amide Bond Synthetases (ABSs): These enzymes catalyze the ATP-dependent adenylation of the carboxylic acid substrate, followed by amidation with an amine nucleophile within the enzyme's active site. researchgate.net

Non-ribosomal peptide synthetases (NRPSs): In nature, complex peptides are often synthesized by NRPSs. These large, modular enzymes activate amino acids as acyl-adenylates and then transfer them to a carrier protein. The condensation domain of the NRPS then catalyzes the formation of the peptide (amide) bond. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of both chemical and enzymatic catalysis. For instance, DFT studies have helped to understand the tautomerism of amides to imidic acids, which can be a crucial step in certain reaction pathways, and have highlighted the role of transition metal catalysts in lowering activation barriers. chemrxiv.orgchemrxiv.org

Interactive Data Table: Comparison of Catalytic Methods for Amide Synthesis

| Catalytic Method | Activating Agent | Key Intermediate | Advantages |

|---|---|---|---|

| Acid Catalysis | Strong Acid (e.g., H₂SO₄) | Protonated Carbonyl | Simple, inexpensive reagents. |

| Coupling Reagents (e.g., DCC, HATU) | Coupling Reagent | O-Acylisourea or similar activated ester | High yields, mild conditions. libretexts.orgnih.gov |

| Enzymatic Catalysis (e.g., Lipase, ABS) | Enzyme Active Site / ATP | Acyl-Enzyme / Acyl-Adenylate | High selectivity, environmentally friendly. researchgate.netnih.gov |

Stereoelectronic Effects in Amide Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on the structure and reactivity of a molecule, are critical in understanding the properties of amides. The defining stereoelectronic feature of the amide bond is resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl π-system, creating a resonance structure with a double bond between the carbon and nitrogen atoms and a negative charge on the oxygen.

This resonance has several important consequences for the structure and reactivity of this compound:

Planarity: The C-N bond has significant double bond character, which restricts rotation and leads to a planar amide group.

Reduced Reactivity: This delocalization of the nitrogen lone pair stabilizes the amide bond, making the carbonyl carbon less electrophilic and the nitrogen less nucleophilic compared to amines and ketones, respectively. libretexts.org This inherent stability is a key reason why amides are relatively unreactive towards nucleophilic acyl substitution without catalysis. libretexts.org

Pyramidalization of Nitrogen: When the nitrogen atom is substituted with electronegative atoms, the nitrogen can become more pyramidal, and the resonance stabilization can be significantly reduced. mdpi.comresearchgate.net This can, in turn, affect the reactivity of the amide.

Computational studies have been employed to quantify the degree of resonance stabilization and to investigate how it is affected by substituents. These studies often analyze bond lengths and rotational barriers. For example, substitution at the nitrogen atom can lead to an increase in the N-C(O) bond length, indicating reduced double bond character and weaker resonance. mdpi.com

The conformation of the amide bond (cis vs. trans) is also influenced by stereoelectronic effects. For secondary amides like this compound, the trans conformation is generally more stable due to reduced steric hindrance between the substituents on the nitrogen and the carbonyl group.

Furthermore, interactions between the orbitals of adjacent functional groups can influence conformation and reactivity. For instance, the alignment of the nitrogen lone pair orbital with the π* orbital of the carbonyl group is essential for resonance stabilization. ulaval.ca Any distortion from planarity will disrupt this orbital overlap and increase the amide's reactivity. Studies on heterocyclic amides have shown that the nature of a heteroatom adjacent to the amide can dictate the conformation through dipole and orbital alignment effects, which in turn can dramatically alter biological activity. researchgate.net

Interactive Data Table: Impact of Stereoelectronic Effects on Amide Properties

| Property | Consequence of Resonance | Influencing Factors |

|---|---|---|

| Bond Geometry | Planar amide group, restricted C-N bond rotation. | Steric hindrance between substituents. |

| Reactivity | Reduced electrophilicity of carbonyl carbon, reduced nucleophilicity of nitrogen. libretexts.org | Substitution on the nitrogen atom, ring strain (in lactams). mdpi.comresearchgate.net |

| Conformation | Preference for trans isomer in secondary amides. | Nature of substituents on carbon and nitrogen. |

| Spectroscopy | Characteristic IR stretching frequency for the amide carbonyl. | Extent of resonance and hydrogen bonding. |

Applications of 2 Amino N Ethylbutyramide in Advanced Organic Synthesis

2-Amino-N-ethylbutyramide as a Precursor for Complex Organic Molecules

The utility of this compound as a building block in organic synthesis stems from the presence of its nucleophilic amino group and its amide functionality. These groups can participate in a wide array of chemical reactions, making the compound a valuable starting material for constructing larger, more intricate molecular architectures.

Primary amines and amides are fundamental precursors in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, research has shown that 2-aminocarboxamides can be used to synthesize complex fused heterocyclic systems like isoindolo[2,1-a]quinazolinones through domino ring-closure reactions. nih.gov The structural similarity of this compound to these starting materials suggests its potential application in similar synthetic strategies. The primary amino group can react with various electrophiles to initiate cyclization cascades, leading to diverse heterocyclic scaffolds.

Furthermore, this compound can be considered an intermediate in both synthetic and decomposition pathways. For example, it has been detected as a product during the thermal decomposition of dipeptides, highlighting its stability and role as a potential building block formed under specific reaction conditions. bac-lac.gc.ca The amide group itself can be a precursor to other functional groups. For example, amides can be reduced to form corresponding amines, a transformation that can be useful in multi-step synthetic sequences. msu.edu This reactivity allows chemists to use this compound to introduce specific nitrogen-containing fragments into a target molecule. Its application can be envisioned in the synthesis of various derivatives, such as N-(1-carbamoyl-2-phenylethyl)-N-ethylbutyramide, which are built upon a similar structural framework. google.com

The compound also serves as a building block for creating libraries of related molecules for screening purposes. The straightforward reactions of its primary amine, such as acylation or alkylation, allow for the rapid generation of a diverse set of derivatives. This approach is fundamental in medicinal chemistry for the discovery of new lead compounds.

Functionalization and Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound provides a simple and modifiable scaffold for such investigations. By systematically altering its structure through functionalization and derivatization, researchers can probe the interactions of the molecule with biological targets like enzymes and receptors.

The two primary sites for modification on this compound are the alpha-amino group and the N-ethyl group of the amide.

Modification of the Amino Group: The primary amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. This allows for the exploration of how changes in steric bulk, electronics, and hydrogen-bonding capacity at this position affect biological activity. For example, converting the amine to different amides or sulfonamides can significantly alter the molecule's properties.

Modification of the N-Alkyl Group: The N-ethyl group can be replaced with other alkyl or aryl groups to study the impact of hydrophobicity and steric hindrance around the amide bond. SAR studies on other molecules have shown that the length and nature of N-alkyl chains can dramatically influence biological potency. nih.gov

Modification of the Butyryl Backbone: The four-carbon chain can also be modified, for instance, by introducing substituents or changing its length, to assess the optimal conformation for binding to a biological target.

| Derivatization Site | Type of Modification | Potential Functional Groups to Introduce | Anticipated Influence on Physicochemical Properties |

|---|---|---|---|

| α-Amino Group | Acylation | Acetyl, Benzoyl, Substituted Arylcarbonyls | Increases steric bulk; modifies hydrogen bonding potential; alters electronics. |

| Alkylation/Reductive Amination | Methyl, Benzyl, Carboxyethyl | Changes basicity and nucleophilicity; introduces charge or polar groups. | |

| N-Ethyl Group | Substitution with other Alkyls | Propyl, Isopropyl, Cyclohexyl | Systematically varies hydrophobicity and steric profile around the amide. |

| Substitution with Functionalized Chains | Hydroxyethyl, Methoxyethyl | Introduces hydrogen bond donors/acceptors; increases polarity. | |

| Butyramide (B146194) Backbone | Substitution at α or β-carbon | Halogens (F, Cl), Hydroxyl | Alters electronic properties and conformational preferences. evitachem.com |

Role as a Model Compound for Amide Reactivity Studies

Amides are one of the most stable carboxylic acid derivatives, and their reactivity is of fundamental interest in organic chemistry, biochemistry, and materials science. msu.edu Simple, well-defined molecules are often used as model compounds to study the mechanisms of chemical reactions under controlled conditions. This compound, with its clear structure containing a secondary amide and a primary amine, is a suitable candidate for such studies.

Research frequently employs model compounds to understand complex chemical transformations. For example, N-benzyl-2-chloro-N-ethylbutanamide has been used as a model to study the reactivity of halogenated amides, while N,2-Diethyl-3-oxohexaneamide was chosen to investigate transformations of 3-oxoamide structures under polymerization conditions. evitachem.comresearchgate.net These studies provide insight into reaction mechanisms, cleavage pathways, and the formation of byproducts.

This compound can serve as a model for several types of investigations:

Hydrolysis Studies: The stability of the amide bond is crucial for the efficacy of many drugs. Studying the hydrolysis of this compound under various pH and catalytic conditions (acidic, basic, enzymatic) can provide quantitative data on the factors that influence amide bond cleavage. msu.edu

Enzyme-Substrate Interactions: The compound can be used to probe the active sites of amidase or peptidase enzymes. By observing how it binds to or is processed by these enzymes, researchers can gain insight into the structural requirements for substrate recognition and catalysis.

Conformational Analysis: The presence of rotatable bonds allows this compound to adopt various conformations. Spectroscopic and computational studies on this simple molecule can help elucidate the preferred conformations of acyclic amides and how intramolecular hydrogen bonding between the amine and amide groups might influence its shape and reactivity.

By using a relatively simple molecule like this compound, researchers can isolate and study the intrinsic reactivity of the amide and amine functional groups without the complicating influence of a larger, more complex molecular framework.

Future Directions and Emerging Research Avenues for 2 Amino N Ethylbutyramide Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of α-amino amides is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, biochemistry, and materials science. researchgate.net Traditional methods for creating these structures often involve the use of protecting groups for amino acids, a process that can be inefficient and generate waste. nih.gov Consequently, a significant area of research is the development of direct and more efficient synthetic routes.

One promising approach is the direct amidation of unprotected amino acids. nih.gov Recent studies have demonstrated the effectiveness of borate (B1201080) esters, such as B(OCH2CF3)3, as reagents for the direct synthesis of α-amino amides from unprotected amino acids and amines. nih.gov This method has been successfully applied to all 20 common proteogenic amino acids as well as several unnatural ones. nih.gov The scalability of this direct amidation approach is also being explored for its potential in producing medicinally relevant compounds. nih.gov

Another innovative strategy involves multicomponent reactions. Researchers have developed an electrochemical oxidative four-component reaction to synthesize α-amino amides through C(sp3)–H bond activation. rsc.org This metal-free and external oxidant-free method shows potential for large-scale synthesis and exhibits good tolerance for various functional groups. rsc.org

Furthermore, enzymatic synthesis is emerging as a green and efficient alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have shown high catalytic activity in the amidation of carboxylic acids with amines in anhydrous organic media. mdpi.com A sustainable enzymatic strategy has been developed using CALB and a green solvent, cyclopentyl methyl ether, to produce various amides with excellent yields and conversions, often without the need for intensive purification. mdpi.com

The following table summarizes some of the novel synthetic routes being explored for α-amino amides:

| Synthetic Strategy | Key Features | Potential Advantages |

| Direct Amidation of Unprotected Amino Acids | Utilizes reagents like borate esters. | Shortens synthetic sequence by avoiding protecting groups. nih.gov |

| Electrochemical Multicomponent Reactions | Involves C(sp3)–H bond activation. | Metal-free, oxidant-free, and scalable. rsc.org |

| Enzymatic Synthesis | Employs lipases like CALB in green solvents. | Sustainable, high yields, and simplified purification. mdpi.com |

| rsc.orgnii.ac.jp-Sigmatropic Rearrangement | Metal-free direct enantioselective amination of amides using sulfinamides. | Access to chiral α-amino amides from abundant starting materials. researchgate.net |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and predicting molecular properties. For 2-Amino-N-ethylbutyramide and related α-amino amides, advanced computational approaches are being used to guide synthetic efforts and understand their behavior.

Density Functional Theory (DFT) is a powerful method for investigating reaction pathways. For instance, DFT calculations have been used to predict the E/Z selectivity of key intermediates in the direct enantioselective α-amination of amides, a process that proceeds through a rsc.orgnii.ac.jp-sigmatropic rearrangement. researchgate.net This predictive capability allows for a more rational design of catalysts and reaction conditions to achieve high stereoselectivity. researchgate.net

Molecular dynamics (MD) simulations are also being employed to study the interactions of α-amino amides in biological systems. For example, MD simulations have been used to investigate the conformational stability of α-amino amide derivatives as potential histone deacetylase 6 (HDAC6) inhibitors. mdpi.com These simulations can reveal how the α-amino amide moiety coordinates with metal ions in the active site of an enzyme, providing crucial information for the design of more potent and selective inhibitors. mdpi.com

Quantum mechanical (QM) calculations are another valuable tool. QM cluster models have been used to study the enzymatic hydrolysis of amides, providing insights into the transition state structures and the role of the enzyme's active site in catalysis. rsc.orgmdpi.com Understanding the mechanism of enzyme-catalyzed amide bond hydrolysis at this level of detail can guide the engineering of enzymes with improved activity and substrate specificity. mdpi.com

Here is a table highlighting some computational approaches and their applications in α-amino amide chemistry:

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Predicting selectivity in enantioselective amination. researchgate.net | Understanding the geometry of transition states and intermediates. researchgate.net |

| Molecular Dynamics (MD) Simulations | Studying enzyme-inhibitor interactions. mdpi.com | Revealing binding modes and conformational stability. mdpi.com |

| Quantum Mechanical (QM) Calculations | Investigating enzymatic reaction mechanisms. rsc.orgmdpi.com | Elucidating transition state structures and catalytic roles of active site residues. rsc.org |

| SAFT-γ Mie Group-Contribution Method | Modeling thermodynamic properties of related molecules. acs.org | Predicting phase behavior and supporting process development. acs.org |

Exploration of New Chemical Transformations and Functionalizations

The functionalization of this compound and its derivatives opens up possibilities for creating novel molecules with diverse properties and applications. The presence of both an amino group and an amide group provides multiple sites for chemical modification.

One area of exploration is the late-stage functionalization of peptides, where α-amino amides are fundamental building blocks. A visible-light-driven, reagent-free, and chemoselective amidation reaction, termed the aza-Zimmerman–O’Connell–Griffin (aza-ZOG) reaction, has been developed for the N-functionalization of unprotected peptides. rsc.org This method utilizes a ketene (B1206846) intermediate and offers a sustainable route for modifying complex molecules. rsc.org

The development of umpolung procedures presents another avenue for new transformations. A general and unified umpolung method has been described for preparing α-heteroatom-functionalized secondary amides under redox-neutral conditions. researchgate.net This approach allows for the introduction of various heteroatom-based nucleophiles at the α-position of the amide. researchgate.net

Furthermore, the free amine group in α-amino amides can be used in sequential amidation reactions to access more complex α-amido amides. nih.gov This strategy combines the direct synthesis of amino amides with subsequent amidation processes, providing a straightforward route to these valuable compounds. nih.gov

The following table showcases some of the new chemical transformations being investigated:

| Transformation | Description | Potential Applications |

| Aza-Zimmerman–O’Connell–Griffin (aza-ZOG) Reaction | Visible-light-mediated N-functionalization of unprotected peptides. rsc.org | Late-stage modification of biologically active peptides. rsc.org |

| Umpolung α-Heterofunctionalization | Redox-neutral introduction of heteroatoms at the α-position of amides. researchgate.net | Synthesis of α-heteroatom-substituted amides as targets and intermediates. researchgate.net |

| Sequential Amidation Reactions | Further transformation of the free amine group in amino amides. nih.gov | Access to complex α-amido amides in a simple operation. nih.gov |

| Conjugate Addition to Ethenesulfonyl Fluoride (B91410) (ESF) | Michael addition of carboxylic acids to ESF to construct aliphatic sulfonyl fluorides. acs.org | Synthesis of molecules bearing both ester and aliphatic sulfonyl fluoride motifs. acs.org |

Integration of this compound into Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of chemical syntheses. The integration of this compound and its synthesis into sustainable processes is a key area of future research, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The use of biocatalysis is a prime example of a sustainable approach. Enzymatic methods for amide bond formation, as mentioned earlier, often proceed under mild conditions in aqueous or green solvents, reducing the environmental impact compared to traditional chemical methods. mdpi.comresearchgate.net For instance, the lipase from Sphingomonas sp. has been shown to catalyze the synthesis of phenylalanine butyramide (B146194) in a biphasic system of water and n-hexane, highlighting the potential for enzymatic synthesis in aqueous environments. mdpi.comresearchgate.net

The development of catalytic methods that avoid stoichiometric coupling reagents is another important aspect of sustainable amide synthesis. researchgate.net Boron Lewis acids and group (IV) metal salts are being investigated as catalysts for the direct amidation of unprotected amino acids, which can be more atom-economical than classical coupling reagents. nih.gov

Furthermore, the use of electrochemical methods, which can be powered by renewable energy sources, offers a green alternative for the synthesis of α-amino amides. rsc.org The electrochemical oxidative four-component reaction for α-amino amide synthesis is an example of how electrochemistry can be harnessed for more sustainable chemical production. rsc.org Solvent selection also plays a crucial role, with a focus on using greener solvents like cyclopentyl methyl ether in enzymatic amidations. mdpi.com

The table below outlines how the chemistry of this compound can be aligned with sustainable practices:

| Sustainability Aspect | Approach | Example |

| Reduced Waste | Catalytic methods over stoichiometric reagents. researchgate.net | Use of boron Lewis acids or group (IV) metal salts as catalysts in direct amidation. nih.gov |

| Green Solvents | Replacing traditional organic solvents with more environmentally benign alternatives. | Employing cyclopentyl methyl ether in CALB-catalyzed amidations. mdpi.com |

| Energy Efficiency | Utilizing mild reaction conditions. | Enzymatic synthesis often proceeds at or near room temperature. mdpi.com |

| Renewable Feedstocks & Energy | Employing biocatalysis and electrochemistry. | Electrochemical synthesis of α-amino amides. rsc.org |

| Atom Economy | Designing reactions where most of the starting materials are incorporated into the final product. | Multicomponent reactions for α-amino amide synthesis. rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.